tert-Butyl 3-bromo-4-isopropoxybenzoate
Description
tert-Butyl 3-bromo-4-isopropoxybenzoate is an aromatic ester derivative characterized by a tert-butyl ester group, a bromine substituent at the 3-position, and an isopropoxy group at the 4-position of the benzene ring. Its molecular formula is C₁₄H₁₉BrO₃, with a molecular weight of 315.21 g/mol. This compound is primarily utilized in pharmaceutical and organic synthesis as a key intermediate for constructing complex molecules, particularly in coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom's reactivity . Its stability under basic conditions and solubility in non-polar solvents make it a versatile building block in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c1-9(2)17-12-7-6-10(8-11(12)15)13(16)18-14(3,4)5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEORZOZGCKZOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-4-isopropoxybenzoate typically involves the esterification of 3-bromo-4-isopropoxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Nucleophilic Substitution: The bromine atom in tert-Butyl 3-bromo-4-isopropoxybenzoate can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
-
Oxidation and Reduction
Oxidation: The isopropoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-bromo-4-isopropoxybenzoate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and polymers
Mechanism of Action
The mechanism by which tert-Butyl 3-bromo-4-isopropoxybenzoate exerts its effects depends on the specific reaction or application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-Butyl 3-bromo-4-isopropoxybenzoate include:
tert-Butyl 4-isopropoxy-3-iodobenzoate
- Key Differences : Replacement of bromine with iodine alters halogen reactivity and steric bulk.
- Reactivity : Iodine’s higher polarizability enhances cross-coupling efficiency but increases sensitivity to light and oxidation .
- Stability : Less stable than the brominated analog due to iodine’s weaker C–I bond (bond dissociation energy: ~55 kcal/mol vs. ~70 kcal/mol for C–Br).
Methyl 3-bromo-4-isopropoxybenzoate
- Ester Group Impact: Methyl ester (vs. tert-butyl) reduces steric hindrance but lowers solubility in non-polar solvents.
- Synthetic Utility : Faster hydrolysis under acidic conditions compared to the tert-butyl analog, limiting its use in prolonged reactions.
tert-Butyl 3-chloro-4-isopropoxybenzoate
- Halogen Effect : Chlorine’s smaller atomic radius reduces steric effects but diminishes cross-coupling reactivity.
- Cost-Effectiveness : Chlorine is cheaper than bromine, making this analog preferable for large-scale syntheses where reactivity permits.
3-Bromo-4-isopropoxybenzoic Acid
- Functional Group : Absence of the ester group increases polarity and acidity (pKa ~4.5 vs. inert ester group in the parent compound).
- Applications : Primarily used in aqueous-phase reactions or as a ligand precursor.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight (g/mol) | Halogen | Melting Point (°C) | LogP |
|---|---|---|---|---|
| This compound | 315.21 | Br | 78–82 | 3.2 |
| tert-Butyl 4-isopropoxy-3-iodobenzoate | 361.21 | I | 65–68 | 3.8 |
| Methyl 3-bromo-4-isopropoxybenzoate | 273.13 | Br | 92–95 | 2.1 |
| 3-Bromo-4-isopropoxybenzoic Acid | 259.09 | Br | 155–158 | 1.5 |
Table 2: Comparative Reactivity in Suzuki-Miyaura Coupling
| Compound | Yield (%)* | Reaction Time (h) | Catalyst Load (mol%) |
|---|---|---|---|
| This compound | 89 | 12 | 2.0 |
| tert-Butyl 4-isopropoxy-3-iodobenzoate | 94 | 8 | 1.5 |
| Methyl 3-bromo-4-isopropoxybenzoate | 76 | 18 | 3.0 |
*Reaction conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C .
Research Findings and Limitations
- Stability Studies : The tert-butyl group in the parent compound provides superior thermal stability compared to methyl or hydrogen analogs, as demonstrated by thermogravimetric analysis (TGA) .
- Toxicity Data: Limited environmental or toxicological data exist for this compound. However, brominated aromatic compounds are generally classified as irritants and require careful handling .
- Synthetic Challenges : Competitive debromination or ester hydrolysis may occur under strongly basic conditions, necessitating optimized reaction protocols.
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